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Pharmacokinetics and pharmacodynamics of oral giredestrant

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Compound of Interest		
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An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Oral **Giredestrant**

For Researchers, Scientists, and Drug Development Professionals

Abstract

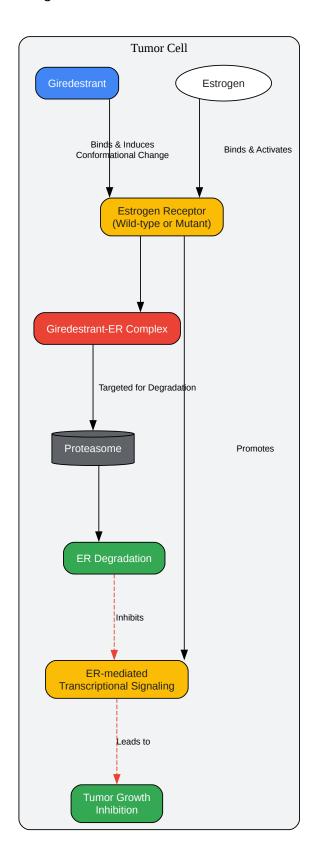
Giredestrant (GDC-9545) is a potent, nonsteroidal, oral selective estrogen receptor degrader (SERD) in clinical development for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] It functions as a direct antagonist of the estrogen receptor (ER) and induces its proteasome-mediated degradation, thereby inhibiting ER-mediated signaling.[2][3] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oral **giredestrant**, summarizing key data from clinical and preclinical studies. It is intended to serve as a technical resource for professionals in the field of oncology drug development.

Mechanism of Action

Giredestrant is designed to bind competitively to both wild-type and mutant estrogen receptors with nanomolar potency.[1] Upon binding, it induces a conformational change in the ER ligand-binding domain, which marks the receptor for degradation by the proteasome. This dual mechanism of antagonizing and degrading the estrogen receptor effectively blocks downstream signaling pathways that are critical for the growth of ER+ breast cancer cells. This approach is



particularly relevant for tumors that have developed resistance to other endocrine therapies through mutations in the ESR1 gene.





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Caption: Mechanism of action of giredestrant in ER+ breast cancer cells.

Pharmacokinetics

Giredestrant exhibits a pharmacokinetic profile that supports once-daily oral dosing. It is rapidly absorbed, with dose-proportional increases in plasma exposure observed across a range of doses.

Absorption and Distribution

Following oral administration, **giredestrant** is rapidly absorbed, with a median time to maximum concentration (Tmax) ranging from 1.75 to 3.13 hours under fasted conditions. The absolute bioavailability of an oral dose is approximately 58.7%. **Giredestrant** has a large apparent volume of distribution of 266 L, suggesting sufficient tissue distribution. Plasma protein binding is high, at 98-99%.

Metabolism and Excretion

Giredestrant is extensively metabolized, primarily through oxidative pathways. The parent drug accounts for a small percentage of the excreted dose, with 20.0% found in feces and 1.90% in urine. The major route of elimination is through excretion in the feces. Renal excretion is not a major elimination pathway for **giredestrant**. The geometric mean half-life after a single dose ranges from 25.8 to 43.0 hours.

Dose Proportionality and Food Effect

Giredestrant demonstrates dose-proportional increases in plasma exposure, as measured by both maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), in the dose range of 10 to 250 mg. Co-administration with food does not have a clinically significant effect on **giredestrant** exposure.

Drug-Drug Interactions

No clinically relevant drug-drug interactions have been observed between **giredestrant** and palbociclib, a CDK4/6 inhibitor it is often co-administered with. **Giredestrant** has a low potential for inducing CYP3A enzymes.



Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of oral **giredestrant** from a phase Ia/Ib dose-escalation study (NCT03332797).

Table 1: Single-Dose Pharmacokinetic Parameters of Giredestrant

Dose (mg)	Tmax (hr) (median)	Cmax (ng/mL) (geometric mean)	AUC (ng·hr/mL) (geometric mean)	t1/2 (hr) (geometric mean)
10	1.75 - 3.13	-	-	25.8 - 43.0
30	1.75 - 3.13	-	-	25.8 - 43.0
90	1.75 - 3.13	-	-	25.8 - 43.0
250	1.75 - 3.13	-	-	25.8 - 43.0

Data from a dose range of 10 to 250 mg.

Table 2: Steady-State Pharmacokinetic Parameters of Giredestrant (30 mg)

Parameter	Value (geometric mean (%CV))
Cmax,ss (ng/mL)	266 (50.1%)
AUC0-24,ss (ng·hr/mL)	4,320 (59.4%)

ss: steady-state

Pharmacodynamics

The pharmacodynamic activity of **giredestrant** has been evaluated through its effects on ER signaling and its antitumor activity in clinical trials.

Target Engagement and Biomarker Modulation



In preclinical models, **giredestrant** has demonstrated potent ER degradation. In clinical studies, a reduction in the expression of ER-regulated genes has been observed, indicating target engagement. The acelERA BC study included an exploratory biomarker analysis that quantified ER pathway activity by measuring the expression of a predefined set of 38 ER-induced or -repressed genes.

Clinical Efficacy

Giredestrant has shown encouraging antitumor activity in patients with ER+, HER2-negative advanced breast cancer. In the phase II acelERA BC study, while the primary endpoint of investigator-assessed progression-free survival was not met for the overall population, a trend toward a favorable benefit was observed in patients with ESR1-mutated tumors. In a phase I study, clinical benefit was observed across all dose cohorts, including in patients with ESR1-mutated tumors.

Experimental Protocols Phase Ia/Ib Dose-Escalation and Expansion Study (NCT03332797)

- Study Design: A multicenter, open-label, dose-escalation and expansion study.
- Patient Population: Patients with ER+, HER2-negative locally advanced or metastatic breast cancer.
- Dosing Regimen:
 - Dose Escalation: Giredestrant administered orally once daily at 10, 30, 90, or 250 mg. A
 3+3 dose-escalation design was used.
 - Dose Expansion: Giredestrant evaluated at 30, 100, and 250 mg once daily.
 - Combination Cohort: Giredestrant 100 mg once daily in combination with palbociclib 125 mg once daily.
- Pharmacokinetic Sampling: Serial plasma samples were collected to determine giredestrant concentrations. Noncompartmental analysis was used to calculate pharmacokinetic



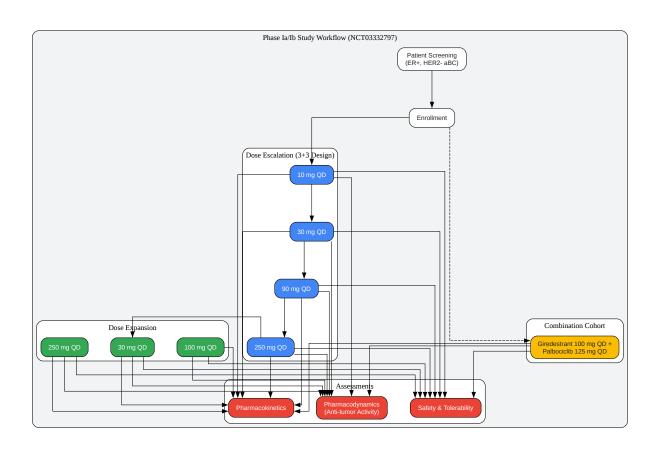




parameters.

• Pharmacodynamic Assessments: Antitumor activity was assessed by imaging according to RECIST v1.1.





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Caption: Simplified workflow of the Phase Ia/Ib study of giredestrant.



Phase II acelERA BC Study (NCT04576455)

- Study Design: A randomized, open-label, multicenter study.
- Patient Population: Patients with ER+, HER2-negative advanced breast cancer who had received one to two prior lines of systemic therapy.
- Treatment Arms:
 - Giredestrant 30 mg orally once daily.
 - Physician's choice of endocrine therapy (fulvestrant or an aromatase inhibitor).
- Primary Endpoint: Investigator-assessed progression-free survival.
- Secondary Endpoints: Overall survival, objective response rate, duration of response, clinical benefit rate, and safety.
- Biomarker Analysis: Exploratory analysis of ESR1 mutation status in circulating tumor DNA and ER pathway activity.

Safety and Tolerability

Giredestrant has been generally well-tolerated in clinical trials. Common adverse events include fatigue, nausea, arthralgia, diarrhea, and hot flashes. Dose-dependent asymptomatic bradycardia has been observed, particularly at higher doses, but was not associated with clinically significant cardiac events.

Conclusion

Oral **giredestrant** is a promising novel SERD with a well-characterized pharmacokinetic and pharmacodynamic profile. Its favorable PK properties, including rapid absorption, dose-proportional exposure, and lack of significant food effect, support a convenient once-daily oral dosing regimen. The pharmacodynamic data demonstrate on-target activity with encouraging signs of clinical efficacy, particularly in patients with ESR1-mutated ER+ advanced breast cancer. Ongoing and future clinical trials will further delineate the role of **giredestrant** in the treatment of this patient population.



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